molecular formula C35H30N2OS2 B2596444 (2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one CAS No. 27714-25-6

(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one

Cat. No.: B2596444
CAS No.: 27714-25-6
M. Wt: 558.76
InChI Key: ALYMJAQDIVZHDM-QZFCPFFUSA-N
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Description

(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes naphtho[1,2-d][1,3]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2-d][1,3]thiazole intermediates, followed by their condensation with cyclopentanone under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Properties

IUPAC Name

(2E,5E)-2,5-bis[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2OS2/c1-3-36-31(39-29-19-15-23-9-5-7-11-27(23)33(29)36)21-17-25-13-14-26(35(25)38)18-22-32-37(4-2)34-28-12-8-6-10-24(28)16-20-30(34)40-32/h5-12,15-22H,3-4,13-14H2,1-2H3/b25-17+,26-18+,31-21-,32-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYMJAQDIVZHDM-QZFCPFFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=C2CCC(=CC=C3N(C4=C(S3)C=CC5=CC=CC=C54)CC)C2=O)SC6=C1C7=CC=CC=C7C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(S/C1=C\C=C/3\C(=O)/C(=C/C=C/4\SC5=C(N4CC)C6=CC=CC=C6C=C5)/CC3)C=CC7=CC=CC=C27
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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